molecular formula C7H5N3S2 B1312141 5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol CAS No. 28819-38-7

5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol

Cat. No. B1312141
CAS RN: 28819-38-7
M. Wt: 195.3 g/mol
InChI Key: JKGZFPMDTJXQEC-UHFFFAOYSA-N
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Description

“5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol” is a pyridyl thiadiazole based building block that has a 1,3,4-thiadiazole as the central ring, which is attached with pyridyl and thiol as pendant groups .


Synthesis Analysis

The synthesis of similar compounds involves the Mannich reaction of 1,2,4-triazole thiol intermediate . The yield of the reaction was 82% .

Scientific Research Applications

Synthesis and Antimicrobial Activities

5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol has been utilized in the synthesis of various compounds with significant antimicrobial properties. For instance, a study by Bayrak et al. (2009) involved synthesizing new 1,2,4-triazoles starting from isonicotinic acid hydrazide, showing good or moderate antimicrobial activity (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Catalytic and Semiconductor Applications

Research by Şerbetçi (2013) explored novel ruthenium(II) complexes containing 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine ligands. These complexes were used as catalysts for hydrogen transfer reactions and showed semiconducting behavior, indicating potential applications in electronics (Şerbetçi, 2013).

Anticancer Activity

The compound has been included in the synthesis of derivatives with potential anticancer effects. Abdo and Kamel (2015) synthesized a series of derivatives, including 5-(pyridin-4-yl)-N-substituted-1,3,4-thiadiazol-2-amines, which exhibited significant cytotoxicity against various cancer cell lines (Abdo & Kamel, 2015).

Antimycobacterial Activity

Research by Mamolo et al. (2001) demonstrated that derivatives of 5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol showed some level of activity against strains of Mycobacterium tuberculosis and Mycobacterium avium, suggesting potential applications in treating mycobacterial infections (Mamolo, Falagiani, Zampieri, Vio, & Banfi, 2001).

Sensor Applications

A study by Mashhadizadeh et al. (2010) utilized derivatives of 5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol in creating ionophores for carbon paste sensors. These sensors demonstrated high selectivity for copper ions, indicating potential applications in environmental monitoring or analytical chemistry (Mashhadizadeh, Khani, Foroumadi, & Sagharichi, 2010).

properties

IUPAC Name

5-pyridin-3-yl-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3S2/c11-7-10-9-6(12-7)5-2-1-3-8-4-5/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGZFPMDTJXQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415399
Record name 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol

CAS RN

28819-38-7
Record name 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Kumura, Y Wakiyama, K Ueda, E Umemura… - The Journal of …, 2017 - nature.com
The synthesis and antibacterial activity of (7S)-7-(5-aryl-1, 3, 4-thiadiazol-2-yl-thio)-7-deoxylincomycin derivatives are described. These derivatives were mainly prepared by the …
Number of citations: 12 www.nature.com
久村興 - 2018 - u-shizuoka-ken.repo.nii.ac.jp
博士論文 耐性肺炎球菌に有効な新規リンコマイシン誘導体の探索研究 本論文は静岡県立大学大 Page 1 博士論文 耐性肺炎球菌に有効な新規リンコマイシン誘導体の探索研究 本論文は静岡県立…
Number of citations: 4 u-shizuoka-ken.repo.nii.ac.jp

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